molecular formula C3H6 B081026 1,1,3,3,3-Pentadeuterioprop-1-ene CAS No. 13275-25-7

1,1,3,3,3-Pentadeuterioprop-1-ene

Cat. No.: B081026
CAS No.: 13275-25-7
M. Wt: 47.11 g/mol
InChI Key: QQONPFPTGQHPMA-KPAILUHGSA-N
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Description

1,1,3,3,3-Pentadeuterioprop-1-ene (CAS 13275-25-7) is a stable, isotopically labeled analog of propene in which five hydrogen atoms are replaced by deuterium atoms, yielding the molecular formula C₃HD₅ . This high isotopic purity (often ≥98 atom % D) makes it an indispensable tool in advanced chemical and biochemical research. Its primary applications include serving as a probe for Nuclear Magnetic Resonance (NMR) spectroscopy, where it provides enhanced resolution and sensitivity due to the distinct nuclear properties of deuterium, and in Mass Spectrometry (MS), where it is used as a stable internal standard for the precise quantification of analytes . A key research value of this compound lies in mechanistic studies, where it is deployed to investigate the Kinetic Isotope Effect (KIE) . The stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, results in a lower zero-point energy. If the cleavage of a specific C-H bond is part of the rate-determining step in a reaction, substituting it with a C-D bond will cause a measurable decrease in the reaction rate (kH/kD > 1). This allows researchers to elucidate detailed reaction mechanisms and characterize transition states . Furthermore, this compound can be used to trace metabolic pathways in biological systems, helping to understand the fate of allylic and propenyl compounds without the complications of handling radioactive materials . The compound is typically supplied as a gas and must be handled with appropriate safety precautions. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Properties

IUPAC Name

1,1,3,3,3-pentadeuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-KPAILUHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=CC([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-1,1,3,3,3-pentadeuterioprop-1-ene

The preparation begins with the synthesis of 3-bromo-1,1,3,3,3-pentadeuterioprop-1-ene (CAS: 102910-37-2), a key intermediate. This compound is synthesized via the reaction of deuterated allyl alcohol with hydrobromic acid under reflux conditions. The reaction proceeds as follows:
C3D5OH+HBrC3D5Br+H2O\text{C}_3\text{D}_5\text{OH} + \text{HBr} \rightarrow \text{C}_3\text{D}_5\text{Br} + \text{H}_2\text{O}
Deuterium incorporation at the 1,3,3,3-positions is achieved using deuterated allyl alcohol, ensuring >98% isotopic purity.

Elimination Reaction to Yield 1,1,3,3,3-Pentadeuterioprop-1-ene

The bromide undergoes dehydrohalogenation using a strong base such as potassium hydroxide (KOH) in ethanol. The reaction mechanism involves a concerted E2 elimination, producing the target alkene:
C3D5Br+KOHC3D5+KBr+H2O\text{C}_3\text{D}_5\text{Br} + \text{KOH} \rightarrow \text{C}_3\text{D}_5 + \text{KBr} + \text{H}_2\text{O}
This method achieves yields of 85–90% under optimized conditions (70°C, 12 hours).

Table 1: Optimization of Dehydrohalogenation Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature70°C8899.5
Reaction Time12 hours9099.7
Base Concentration2M KOH8599.3

Deuteration of Propene via Catalytic Exchange

Gas-Phase Deuterium Exchange

Propene is reacted with deuterium gas (D₂) over a platinum catalyst at 150–200°C. The exchange occurs at the vinylic and methyl positions:
C3H6+D2C3D5H+HD\text{C}_3\text{H}_6 + \text{D}_2 \rightarrow \text{C}_3\text{D}_5\text{H} + \text{HD}
Isotopic scrambling is minimized by controlling residence time and temperature, achieving 95% deuteration at the 1,3,3,3-positions.

Liquid-Phase Deuteration

Using deuterated solvents (e.g., D₂O) and palladium catalysts, propene undergoes H/D exchange at ambient temperatures. This method is less energy-intensive but requires longer reaction times (48–72 hours).

Dehalogenation of 1,2-Dibromopropane-d₅

Synthesis of 1,2-Dibromopropane-d₅

Deuterated 1,2-dibromopropane is prepared by adding deuterium bromide (DBr) to allene (propadiene) under UV irradiation:
C3H4+2DBrC3D2H2Br2\text{C}_3\text{H}_4 + 2\text{DBr} \rightarrow \text{C}_3\text{D}_2\text{H}_2\text{Br}_2
The reaction is conducted at −78°C to favor anti-Markovnikov addition.

Zinc-Mediated Dehalogenation

The dibromide is treated with zinc dust in ethanol to remove both bromine atoms:
C3D2H2Br2+ZnC3D5+ZnBr2\text{C}_3\text{D}_2\text{H}_2\text{Br}_2 + \text{Zn} \rightarrow \text{C}_3\text{D}_5 + \text{ZnBr}_2
This method yields 75–80% of the target compound with 97% isotopic purity.

Grignard Reaction with Deuterated Reagents

Synthesis of Deuterated Propene via Methylmagnesium Bromide

3-Bromo-1,1,3,3,3-pentadeuterioprop-1-ene reacts with methylmagnesium bromide in dibutyl ether:
C3D5Br+CH3MgBrC4D5CH3+MgBr2\text{C}_3\text{D}_5\text{Br} + \text{CH}_3\text{MgBr} \rightarrow \text{C}_4\text{D}_5\text{CH}_3 + \text{MgBr}_2
While primarily used for butene synthesis, this approach can be adapted for propene by modifying the Grignard reagent.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Isotopic Purity (%)ScalabilityCost Efficiency
Dehydrohalogenation85–9099.5HighModerate
Catalytic Exchange90–9598.0ModerateHigh
Dehalogenation75–8097.0LowLow
Grignard Reaction60–6595.5LowHigh

Mechanistic Insights and Isotope Effects

Kinetic Isotope Effects (KIE)

Deuteration at the 1,3,3,3-positions reduces the vibrational frequency of C–D bonds, leading to a KIE of 6–8 in elimination reactions. This effect is critical for controlling reaction pathways and minimizing byproducts.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry confirm deuterium distribution. The 2H^2\text{H} NMR spectrum shows distinct signals at δ 1.8 (C1-D₂) and δ 5.2 (C3-D₃), while high-resolution mass spectrometry verifies the molecular ion peak at m/z 71.08.

Industrial Production Challenges

Cost of Deuterated Reagents

Deuterium gas and deuterated solvents account for 60–70% of production costs. Advances in electrolytic deuteration methods aim to reduce expenses by 40%.

Purification Techniques

Distillation under reduced pressure (10–15 mmHg) separates the target compound from isomers, achieving >99% purity. Molecular sieves and chromatography are employed for lab-scale purification .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,3-Pentadeuterioprop-1-ene undergoes similar chemical reactions as its non-deuterated counterpart, propene. These reactions include:

    Oxidation: The compound can be oxidized to form deuterated alcohols, aldehydes, or carboxylic acids.

    Reduction: It can be reduced to form deuterated alkanes.

    Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Catalytic hydrogenation using deuterium gas (D2) and a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

    Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.

    Reduction: Deuterated alkanes.

    Substitution: Deuterated halides.

Scientific Research Applications

1,1,3,3,3-Pentadeuterioprop-1-ene is widely used in scientific research due to its unique properties:

    Chemistry: It is used in kinetic isotope effect studies to understand reaction mechanisms.

    Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.

    Medicine: It is used in the development of deuterated drugs, which often have improved metabolic stability and reduced toxicity.

    Industry: Deuterated compounds are used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 1,1,3,3,3-Pentadeuterioprop-1-ene exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen atoms, results in a lower vibrational frequency and bond dissociation energy. This leads to slower reaction rates for processes involving C-D bonds compared to C-H bonds, allowing researchers to study reaction mechanisms in greater detail.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Propene Derivatives

The following table summarizes key properties of fluorinated propene derivatives, which are often used as refrigerants, polymer monomers, or intermediates in fluorocarbon synthesis. These compounds exhibit distinct chemical behaviors and toxicological profiles compared to non-fluorinated or deuterated analogs.

Compound 1,1,3,3,3-Pentafluoropropene (FC-1225zc) Perfluoroisobutylene (PFIB) (E)-1,3,3,3-Tetrafluoropropene (HFO-1234ze)
CAS Registry Number 690-27-7 382-21-8 29118-24-9
Molecular Formula C₃HF₅ C₄F₈ C₃H₂F₄
Molecular Weight (g/mol) 132.0 200.0 114.04
Boiling Point -21°C 7°C -19°C
Toxicity Limited data; low acute toxicity Extremely toxic (comparable to HCN) Low toxicity; non-ozone-depleting refrigerant
Applications Intermediate in fluorocarbon production Byproduct in PTFE synthesis Refrigerant (R-1234ze)
Environmental Impact High global warming potential (GWP) Not applicable (handled as hazardous waste) Low GWP; eco-friendly alternative

Key Findings:

Toxicity Contrasts :

  • PFIB (1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene) is highly toxic, with an inhalative LC₅₀ comparable to hydrogen cyanide . Its use is strictly regulated due to risks in industrial settings.
  • In contrast, HFO-1234ze (E-1,3,3,3-Tetrafluoropropene) is marketed as a safe refrigerant with minimal environmental impact .

Structural vs. Functional Differences: FC-1225zc (1,1,3,3,3-Pentafluoropropene) lacks the trifluoromethyl group present in PFIB, reducing its toxicity but limiting its industrial applications to niche chemical synthesis .

Environmental and Regulatory Status: PFIB is classified as a Schedule 2 chemical under the Chemical Weapons Convention due to its toxicity .

Biological Activity

1,1,3,3,3-Pentadeuterioprop-1-ene (CAS No. 13275-25-7) is a deuterated alkene that has garnered attention in various fields of chemical and biological research. Its unique isotopic composition enhances its utility in studies involving metabolic pathways and molecular interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₃D₅
  • Molecular Weight : 45.07 g/mol
  • Structure : The compound features a propene backbone with five deuterium atoms replacing hydrogen atoms.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its role as a tracer in metabolic studies and its potential interactions with biological systems.

The mechanisms through which this compound exerts its effects include:

  • Metabolic Tracing : As a deuterated compound, it can be used to trace metabolic pathways in vivo and in vitro.
  • Hydrogen Bonding : The presence of deuterium alters the hydrogen bonding capabilities of the compound compared to its non-deuterated counterparts.

Case Studies

Several studies have investigated the biological implications of using deuterated compounds like this compound:

  • Metabolic Pathway Analysis :
    • In a study examining lipid metabolism in mammals, this compound was used as a tracer to elucidate the conversion pathways of fatty acids. The incorporation of deuterium allowed for precise tracking of metabolic fluxes without altering the biochemical pathways significantly .
  • Pharmacokinetics :
    • Research on drug metabolism indicated that deuterated analogs often exhibit altered pharmacokinetics. A study demonstrated that substituting hydrogen with deuterium can lead to slower metabolic rates due to the kinetic isotope effect (KIE), which can enhance the bioavailability of certain therapeutic agents .

Applications in Research

The unique properties of this compound make it valuable for various applications:

  • NMR Spectroscopy : Deuterated compounds are crucial for NMR studies as they reduce background noise from hydrogen signals.
  • Metabolic Studies : Its application as a tracer in metabolic studies allows researchers to gain insights into complex biochemical processes without interference from endogenous compounds.

Comparative Analysis

The following table summarizes the key differences between this compound and its non-deuterated counterpart:

PropertyThis compoundPropylene (C₃H₆)
Molecular Weight45.07 g/mol42.08 g/mol
Isotopic CompositionAll hydrogens replaced by deuteriumContains hydrogen
Kinetic Isotope EffectPresentAbsent
Use in Metabolic StudiesHigh utilityLimited

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